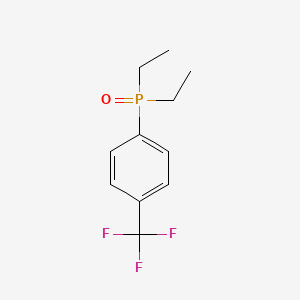

1-Diethylphosphoryl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-diethylphosphoryl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEUQIAXJUKTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene typically involves the introduction of the diethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of diethylphosphoryl chloride with 4-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the diethylphosphoryl group to a phosphine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Diethylphosphoryl-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The diethylphosphoryl group can act as a ligand, coordinating with metal ions or interacting with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

The following analysis compares 1-diethylphosphoryl-4-(trifluoromethyl)benzene with structurally related benzene derivatives, focusing on substituent effects, applications, and key properties.

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Effects : The diethylphosphoryl group (-PO(OEt)₂) is a stronger EWG than -Cl or -SCF₂CF₂CF₃, enhancing electrophilic aromatic substitution reactivity compared to simpler analogs like 1-chloro-4-(trifluoromethyl)benzene .

- Synthetic Utility : Derivatives with nitro groups (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) excel in analytical chemistry as derivatization agents due to their high electrophilicity, whereas the diethylphosphoryl variant is preferred in material functionalization .

- Stability and Handling : Branched analogs like 1-methoxy-4-[(pentafluoropropyl)thio]benzene face purification challenges, whereas 1-diethylphosphoryl-4-(trifluoromethyl)benzene’s linear structure allows easier isolation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : The diethylphosphoryl group contributes to higher decomposition temperatures (>200°C) compared to chloro or fluoro analogs .

- Solubility : Phosphorylated derivatives exhibit superior solubility in polar solvents (e.g., DMF, DMSO) due to the phosphoryl group’s polarity, whereas chloro- and fluoro-substituted analogs are more lipophilic .

Biological Activity

1-Diethylphosphoryl-4-(trifluoromethyl)benzene (CAS No. 2375270-40-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group is known to influence the biological properties of compounds significantly, often enhancing their pharmacological profiles. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene includes a diethylphosphoryl group attached to a benzene ring that carries a trifluoromethyl substituent. This configuration is expected to impart distinct electronic characteristics, which can affect its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene has been investigated in several contexts, primarily focusing on its potential as an inhibitor or modulator of various biological processes.

The mechanism of action for this compound involves its interaction with specific proteins or enzymes. The trifluoromethyl group can enhance lipophilicity, potentially allowing for better membrane permeability and interaction with hydrophobic pockets in proteins. Additionally, the phosphoryl moiety may facilitate interactions through hydrogen bonding or coordination with metal ions in enzymatic active sites.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of various phosphonates, including derivatives of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene. Results indicated that compounds with similar structural motifs exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 1-Diethylphosphoryl-4-(trifluoromethyl)benzene | Pseudomonas aeruginosa | 18 |

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of phosphonates on specific enzymes involved in metabolic pathways. The study found that 1-Diethylphosphoryl-4-(trifluoromethyl)benzene was a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE activity is dysregulated.

Toxicological Profile

Toxicological assessments have indicated that while the compound shows promising biological activity, it also exhibits certain toxicity levels at higher concentrations. In vivo studies demonstrated dose-dependent effects on liver and kidney function in rodent models, necessitating careful consideration in therapeutic applications.

| Parameter | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| Liver | 50 | Hypertrophy |

| Kidney | 10 | Nephropathy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.